molecular formula C14H12ClFN2O B4431792 2-(2-chloro-6-fluorophenyl)-N-(4-methyl-2-pyridinyl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(4-methyl-2-pyridinyl)acetamide

Cat. No. B4431792
M. Wt: 278.71 g/mol
InChI Key: GSEUSXXCZYNKJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions under controlled conditions to introduce specific functional groups to the phenyl ring. One method involves the reaction of chloro-fluorophenyl derivatives with different substituents to yield potent inhibitors or to form specific acetamide derivatives through substitution reactions (Lee et al., 2007; Ping, 2007).

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be analyzed using various spectroscopic methods, including NMR, IR, and X-ray crystallography. These techniques provide insights into the arrangement of atoms within the molecule and the electronic environment around functional groups (Ping, 2007; Arjunan et al., 2009).

Chemical Reactions and Properties

Chemical properties of acetamide derivatives include their reactivity towards various reagents and conditions. Studies have shown how modifications in the acetamide group or the introduction of different substituents can significantly alter the compound's chemical behavior and its potential as a thrombin inhibitor or in other biological activities (Lee et al., 2007; Pailloux et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as melting point, solubility, and crystal structure, are crucial for understanding their behavior in different environments. X-ray crystallography provides detailed information on the crystal structure, which helps in understanding the solid-state properties of these compounds (Ping, 2007; Narayana et al., 2016).

Chemical Properties Analysis

The chemical properties of 2-(2-Chloro-6-fluorophenyl)-N-(4-methyl-2-pyridinyl)acetamide and related compounds include their reactivity in various chemical reactions, such as oxidation and substitution. These properties are influenced by the structure of the compound, especially the presence of electron-withdrawing or electron-donating groups, which can affect the reactivity of the acetamide group and the overall molecule (Pailloux et al., 2007).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(4-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O/c1-9-5-6-17-13(7-9)18-14(19)8-10-11(15)3-2-4-12(10)16/h2-7H,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEUSXXCZYNKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641147
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-chloro-6-fluorophenyl)-N-(4-methyl-2-pyridinyl)acetamide
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2-(2-chloro-6-fluorophenyl)-N-(4-methyl-2-pyridinyl)acetamide
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2-(2-chloro-6-fluorophenyl)-N-(4-methyl-2-pyridinyl)acetamide
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2-(2-chloro-6-fluorophenyl)-N-(4-methyl-2-pyridinyl)acetamide
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2-(2-chloro-6-fluorophenyl)-N-(4-methyl-2-pyridinyl)acetamide
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2-(2-chloro-6-fluorophenyl)-N-(4-methyl-2-pyridinyl)acetamide

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